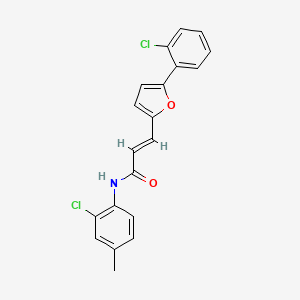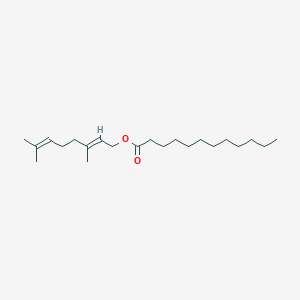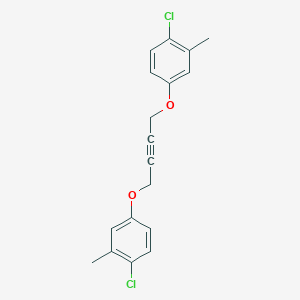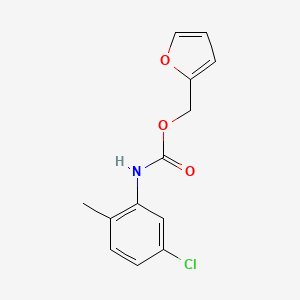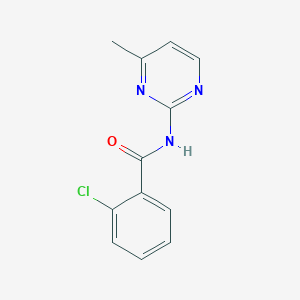
prop-2-ynyl N-(2,5-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2,5-dichlorophényl)carbamate de prop-2-ynyle est un composé chimique de formule moléculaire C10H7Cl2NO2. Il est connu pour sa structure unique, qui comprend un groupe prop-2-ynyle et une partie carbamate dichlorophénylée.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2,5-dichlorophényl)carbamate de prop-2-ynyle implique généralement la réaction de l'isocyanate de 2,5-dichlorophényle avec l'alcool propargylique. La réaction est réalisée dans des conditions contrôlées, souvent en présence d'un catalyseur ou d'une base pour faciliter la formation de la liaison carbamate. Les conditions de réaction, telles que la température et le solvant, sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit final .
Méthodes de production industrielle
Dans un cadre industriel, la production de N-(2,5-dichlorophényl)carbamate de prop-2-ynyle peut impliquer des procédés par lots à grande échelle ou des procédés continus. L'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction garantissent une qualité et une efficacité constantes. La purification du composé est généralement réalisée par des techniques de cristallisation ou de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2,5-dichlorophényl)carbamate de prop-2-ynyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés carbamates réduits.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés carbamates substitués .
Applications de la recherche scientifique
Le N-(2,5-dichlorophényl)carbamate de prop-2-ynyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif dans le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-(2,5-dichlorophényl)carbamate de prop-2-ynyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber ou activer certaines enzymes ou certains récepteurs, ce qui conduit à une cascade d'événements biochimiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
Prop-2-ynyl N-(2,5-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of prop-2-ynyl N-(2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2,4-dichlorophényl)carbamate de prop-2-ynyle : Structure similaire, mais avec une position différente des atomes de chlore sur le cycle phényle.
3-phénylprop-2-ynylamines : Ces composés partagent le groupe prop-2-ynyle et sont étudiés pour leurs effets inhibiteurs sur des enzymes comme la squalène époxidase.
Unicité
Le N-(2,5-dichlorophényl)carbamate de prop-2-ynyle est unique en raison de son motif de substitution spécifique sur le cycle phényle, qui peut influencer sa réactivité et son activité biologique. Cette unicité en fait un composé précieux pour la recherche et les applications ciblées .
Propriétés
Numéro CAS |
5924-92-5 |
|---|---|
Formule moléculaire |
C10H7Cl2NO2 |
Poids moléculaire |
244.07 g/mol |
Nom IUPAC |
prop-2-ynyl N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-2-5-15-10(14)13-9-6-7(11)3-4-8(9)12/h1,3-4,6H,5H2,(H,13,14) |
Clé InChI |
WSUIVVXUHMPXRQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone](/img/structure/B11946623.png)


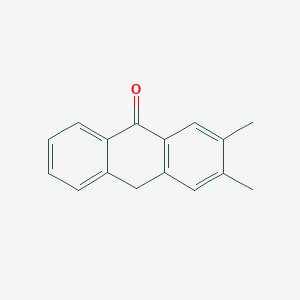
![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
